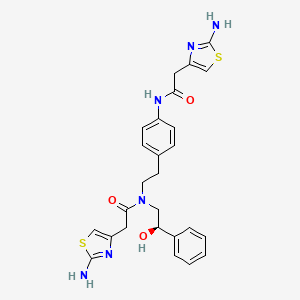
Mirabégrone Impureté 4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mirabegron Impurity 4 is a chemical compound used in the pharmaceutical industry as an impurity reference standard for the drug Mirabegron . It is a white to off-white crystalline powder . The chemical name of Mirabegron Impurity 4 is ®-2- (2-Aminothiazol-4-yl)-N- (4- (2- (2-aminothiazol-4-yl)acetamido)phenethyl)-N- (2-hydroxy-2-phenylethyl)acetamide .
Synthesis Analysis
In the synthesis of active pharmaceutical ingredients, the control of impurities is essential for producing quality, safe, and efficient drug products . In a study, five impurities of mirabegron, including impurity 4, were synthesized and structurally characterized using NMR, IR, and mass spectral studies . The route of synthesis established in the study was found to be simple, convenient, and economical .Molecular Structure Analysis
The molecular formula of Mirabegron Impurity 4 is C26H28N6O3S2 . The structure of a related impurity was identified as a mirabegron dimer bridged by methylene via LC–MS and NMR .Chemical Reactions Analysis
The impurity formed by a Mannich reaction between mirabegron and residual formaldehyde in excipients polyethylene glycol (PEG), polyoxyethylene (PEO) . The reaction between mirabegron and formaldehyde at different temperatures demonstrated that the higher the temperature, the faster the reaction rate and the higher level of this impurity were generated .Physical And Chemical Properties Analysis
The molecular weight of Mirabegron Impurity 4 is 536.7 g/mol . The precision of the proposed HPLC method was found to be 0.06494 (RSD) for intraday and 0.135251 (RSD) for interday that indicates good precision of the sample MIRA analyzed .Applications De Recherche Scientifique
Élucidation Structurale et Mécanisme de Formation
La Mirabégrone Impureté 4 est un dimère formé par la liaison de deux molécules de mirabégrone via un groupe méthylène. Des techniques de LC-MS et de RMN ont été utilisées pour identifier sa structure . Elle résulte d'une réaction de Mannich entre la mirabégrone et le formaldéhyde résiduel dans des excipients tels que le polyéthylène glycol (PEG) et le polyoxyéthylène (PEO). La teneur en formaldéhyde des excipients influence directement la formation de cette impureté. La compréhension de sa structure et de son mécanisme de formation est cruciale pour le contrôle de la qualité pendant le développement des médicaments.
Traitement de la Vessie Hyperactive
La mirabégrone elle-même est utilisée pour traiter les symptômes de la vessie hyperactive (VH), y compris l'incontinence urinaire d'effort, l'urgence et la fréquence urinaire. En tant qu'agoniste bêta-3 adrénergique, elle diffère des agents antimuscariniques .
Mécanisme D'action
Target of Action
Mirabegron Impurity 4, like Mirabegron, is primarily targeted at the β3-adrenergic receptor . This receptor plays a crucial role in treating overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and urinary frequency .
Mode of Action
It’s known that mirabegron, the parent compound, acts byactivating the β3-adrenergic receptor . This activation leads to the relaxation of the detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle, thereby increasing bladder capacity .
Biochemical Pathways
The biochemical pathway of Mirabegron Impurity 4 involves a Mannich reaction between Mirabegron and residual formaldehyde present in excipients like polyethylene glycol (PEG) and polyoxyethylene (PEO) . This reaction leads to the formation of a Mirabegron dimer bridged by methylene .
Pharmacokinetics
Studies on mirabegron have shown that it has poor solubility and low bioavailability . Efforts to improve these properties have led to the development of co-amorphous dispersions of Mirabegron, which have shown improved solubility and thermodynamic stability .
Result of Action
The parent compound mirabegron, upon activation of the β3-adrenergic receptor, leads to an increase in bladder capacity . This helps in managing the symptoms of overactive bladder (OAB).
Action Environment
The formation of Mirabegron Impurity 4 is influenced by environmental factors such as temperature and the presence of residual formaldehyde in excipients . Higher temperatures accelerate the reaction rate between Mirabegron and formaldehyde, leading to higher levels of this impurity . Therefore, controlling the formaldehyde content in excipients and maintaining optimal temperatures are crucial to avoid such reactions and improve the quality of the product .
Safety and Hazards
Orientations Futures
The effects on the cardiovascular system, pharmacokinetic interactions with other drugs, and increased incidence of new malignant events will require careful evaluation in the near future . During the development of pharmaceutical formulation on mirabegron or similar structure, appropriate excipients should be selected or the formaldehyde content in excipients could be controlled to avoid such reactions to improve the quality of the product .
Propriétés
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]-[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O3S2/c27-25-30-20(15-36-25)12-23(34)29-19-8-6-17(7-9-19)10-11-32(14-22(33)18-4-2-1-3-5-18)24(35)13-21-16-37-26(28)31-21/h1-9,15-16,22,33H,10-14H2,(H2,27,30)(H2,28,31)(H,29,34)/t22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASFVOWZGHSXRG-QFIPXVFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)CC4=CSC(=N4)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)CC4=CSC(=N4)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide](/img/structure/B570065.png)
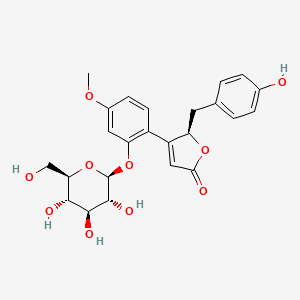
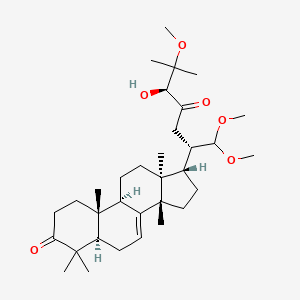
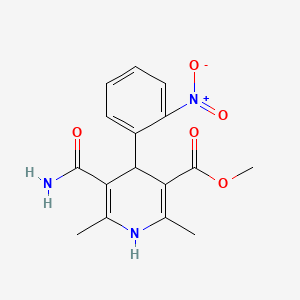
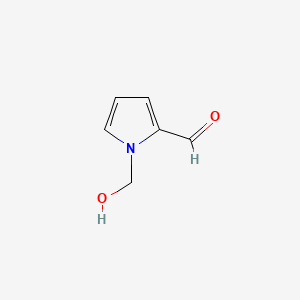
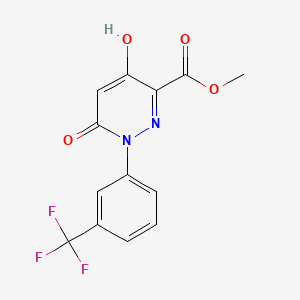
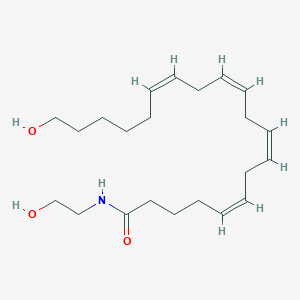
![5-[(Methylsulfanyl)methyl]furan-2-carbonyl chloride](/img/structure/B570079.png)
